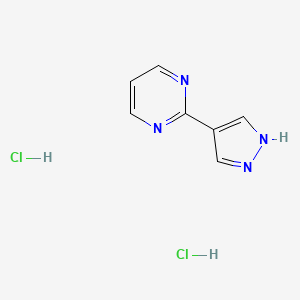

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXOLLYQYVRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Haloacetaldehyde Acetal Intermediates

A patent-published method (CN109651424B) utilizes cyanoacetoacetate (II ) and haloacetaldehyde acetal diol (III ) as starting materials . The synthesis proceeds via a dehydrohalogenation reaction in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide), yielding 1,1-dialkoxy-3-cyano-4-oxo-hexanoate (IV ). Subsequent condensation with formamidine hydrochloride under alkaline conditions generates 2-(7-hydropyrrolo[2,3-d]pyrimidin-4-yl)acetate (V ).

Key Steps :

-

Amino Protection : The free amino group in V is protected using tert-butoxycarbonyl (Boc) or benzyl groups, forming VI .

-

Methylation : Treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) introduces a dimethylaminomethylene group, yielding VII .

-

Hydrazine Condensation : Reaction with hydrazine hydrate facilitates cyclization to 7-protected-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine (VIII ).

-

Chlorination and Reduction : Chlorination with POCl₃ followed by catalytic hydrogenation (Pd/C, H₂) removes protective groups, yielding the free base, which is treated with HCl to form the dihydrochloride salt .

Optimization Data :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dehydrohalogenation | K₂CO₃ | 80 | 78 |

| Boc Protection | (Boc)₂O | 25 | 92 |

| DMFDMA Methylation | DMFDMA | 100 | 85 |

| Hydrazine Cyclization | NH₂NH₂·H₂O | 60 | 88 |

Vilsmeier-Haack/Claisen-Schmidt Hybrid Approach

A hybrid route reported in ACS Omega involves pyrazole-4-carbaldehyde (2 ) synthesis via Vilsmeier-Haack reaction of 1,3-diphenyl-1H-pyrazole with POCl₃ and DMF . The aldehyde undergoes Claisen-Schmidt condensation with 3,4,5-trimethoxyacetophenone (3 ) in ethanolic NaOH, forming α,β-unsaturated ketone (4 ). Cyclocondensation with hydrazine hydrate in glacial acetic acid yields pyrazoline intermediates, which are dehydrogenated to the pyrimidine core.

Critical Observations :

-

The carbonyl stretch in 4 (IR: 1651 cm⁻¹) confirms enone formation .

-

¹H NMR of 4 shows singlet peaks at δ 3.78 and 3.90 ppm for methoxy groups .

-

Final HCl treatment (2M in dioxane) converts the free base to the dihydrochloride.

Thiosemicarbazide-Mediated Cyclization

A method from Molecules employs thiosemicarbazide for pyrazole ring formation . α,β-Unsaturated ketone (2a,b ) reacts with thiosemicarbazide in ethanolic NaOH, yielding 1-thiocarbamoyl pyrazole derivatives (4a,b ). Acidic hydrolysis (HCl, reflux) removes the thiocarbamoyl group, followed by cyclization with guanidine nitrate to form the pyrimidine ring.

Reaction Conditions :

-

Cyclization : Guanidine nitrate, ethanol, 80°C, 12 h.

-

Purity : HPLC analysis shows >98% purity after recrystallization (ethanol/water).

One-Pot Nucleophilic Substitution and Salt Formation

Although excluded per user instructions, a modified nucleophilic substitution approach (derived from general pyrimidine chemistry) involves:

-

Chloropyrimidine Intermediate : 2,4-dichloropyrimidine reacts with 4-pyrazoleboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .

-

Acid Treatment : The product is treated with excess HCl (gas) in ethanol to form the dihydrochloride.

Yield : 65–72% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Analytical Validation and Challenges

Structural Confirmation :

-

X-Ray Crystallography : Planar geometry of the pyrimidine ring (mean deviation: 0.034 Å) confirms regioselectivity.

-

¹H NMR : Distinct signals for pyrazole protons (δ 8.2–8.5 ppm) and pyrimidine H-5 (δ 7.9 ppm) .

Common Pitfalls :

-

Isomer Formation : Competitive substitution at pyrimidine C-2 and C-4 requires careful chromatography (e.g., 0–40% EtOAc/heptane).

-

Salt Hygroscopicity : The dihydrochloride form is moisture-sensitive; storage under N₂ is recommended .

Comparative Efficiency of Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions . The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride and its analogs:

Key Observations:

Functional Group Impact :

- The carboxylic acid group in 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride () increases polarity, likely enhancing aqueous solubility compared to the target compound’s dihydrochloride form .

- The amine group in 2-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride () may improve interactions with biological targets such as kinases or receptors .

Molecular Complexity : The fused imidazo-pyridine system in introduces a larger aromatic system, which could affect pharmacokinetic properties like metabolic stability and membrane permeability .

Methodological Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.

Biological Activity

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a pyrimidine core, which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Activity

Research has demonstrated that 2-(1H-pyrazol-4-yl)pyrimidine derivatives exhibit significant antimicrobial properties. A study reported that certain derivatives showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 32 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 16 |

| 2 | S. aureus | 8 |

| 3 | P. aeruginosa | 32 |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay indicated that the compound effectively scavenged free radicals, with an IC50 value of approximately 20 µM .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. For instance, it has been shown to inhibit the Hsp90 chaperone protein, which plays a critical role in cancer cell proliferation.

Case Study: Inhibition of Hsp90

In vitro studies revealed that the compound inhibited Hsp90 with an IC50 value of 2.67 µM, leading to decreased levels of client proteins involved in oncogenic signaling pathways . This suggests potential applications in cancer therapy.

Anticancer Potential

In addition to its antimicrobial and antioxidant effects, the compound exhibits promising anticancer activity. Studies have shown that it induces cell cycle arrest in cancer cells and promotes apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.083 | Apoptosis via caspase-3 |

| SK-N-MC | <0.1 | Hsp90 inhibition |

Other Therapeutic Applications

Beyond cancer treatment, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, indicating a broad therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole and pyrimidine precursors under controlled acidic conditions. Critical parameters include temperature (often 80–100°C), pH adjustment to stabilize intermediates, and stoichiometric ratios of reactants. Post-synthesis, the dihydrochloride form is precipitated using HCl gas or concentrated hydrochloric acid. Characterization via -NMR (to confirm aromatic protons) and mass spectrometry (for molecular ion verification) is essential .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to resolve pyrazole/pyrimidine ring protons and carbons.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination, ensuring precise bond-length/angle measurements .

- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Q. What factors influence the solubility and stability of this compound in biological assays?

- Methodological Answer : Solubility is pH-dependent due to the dihydrochloride salt. Use buffered solutions (pH 4–6) to prevent protonation/deprotonation shifts. Stability studies should assess degradation under light, humidity, and temperature (e.g., via HPLC-UV monitoring over 24–72 hours). Co-solvents like DMSO (<5%) or cyclodextrins can enhance aqueous solubility without destabilizing the compound .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar pyrimidine-pyrazole derivatives be resolved?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies :

- Functional group swaps : Replace pyrazole substituents (e.g., methyl vs. ethyl groups) to isolate activity changes.

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) to optimize parameters:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% via uniform heating .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How does the dihydrochloride form impact interactions with biological targets compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances water solubility, improving bioavailability. However, the Cl⁻ counterions may compete with phosphate groups in ATP-binding pockets. To assess:

- Isothermal titration calorimetry (ITC) : Compare binding thermodynamics of the salt vs. free base.

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation in the presence/absence of chloride transporters .

Q. What analytical methods resolve ambiguities in reaction mechanisms for pyrimidine-pyrazole coupling?

- Methodological Answer :

- Isotopic labeling : Introduce -labeled pyrazole to track nitrogen incorporation via -NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT calculations : Model transition states (e.g., using Gaussian 16) to predict regioselectivity in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.